Cas no 88915-26-8 ((1-Benzylpiperidin-4-yl)methanamine)

(1-Benzylpiperidin-4-yl)methanamine structure
88915-26-8 structure
商品名:(1-Benzylpiperidin-4-yl)methanamine
CAS番号:88915-26-8
MF:C13H20N2
メガワット:204.311303138733
MDL:MFCD04116211
CID:61212
PubChem ID:1514444

(1-Benzylpiperidin-4-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (1-Benzyl-4-piperidinyl)methylamine
    • (1-benzylpiperidin-4-yl)methanamine
    • [(1-Benzylpiperidin-4-yl)methyl]amine
    • 1-benzyl-piperidin-4-methylamine
    • 4-AMINOMETHYL-1-BENZYLPIPERIDINE HCL
    • 1-(1-benzylpiperidin-4-yl)methanamine(SALTDATA: FREE)
    • 4-aminomethyl-1-benzylpiperidine
    • (1-Benzyl-4-piperidyl)methylamine
    • 1-Benzyl-4-piperidinemethanamine
    • 1-Phenylmethyl-4-piperidinemethanamine
    • 4-(Aminomethyl)-1-(phenylmethyl)piperidine
    • 1-(Phenylmethyl)-4-piperidinemethanamine (ACI)
    • (1-Benzylpiperidin-4-yl)methylamine
    • 1-(1-Benzylpiperidin-4-yl)methanamine
    • AKOS000210617
    • KNUKUWNSGVICSX-UHFFFAOYSA-N
    • 4-piperidinemethanamine, 1-(phenylmethyl)-
    • c-(1-benzyl-piperidin-4-yl)-methylamine
    • ALBB-005762
    • EN300-54071
    • MFCD04116211
    • 1-(phenylmethyl)4-piperidinemethanamine
    • 1-(phenylmethyl)-4-piperidinemethanamine
    • DTXSID70363891
    • DB-011669
    • (1-benzyl-4-piperidyl)methanamine
    • 4-Aminomethyl-1-benzyl piperdine
    • J-504321
    • SY078079
    • 88915-26-8
    • DS-1519
    • FS-2025
    • 4-aminomethyl-1-phenylmethyl piperidine
    • CS-0122586
    • SB44044
    • C-(1-Benzylpiperidin-4-yl)methylamine
    • STK347048
    • BBL038077
    • Z326203048
    • SCHEMBL1061878
    • 1-benzyl-4-aminomethylpiperidine
    • 1-(1-Benzyl-4-piperidinyl)methanamine
    • 1-Benzylpiperidine-4-methanamine
    • (1-Benzylpiperidin-4-yl)methanamine
    • MDL: MFCD04116211
    • インチ: 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2
    • InChIKey: KNUKUWNSGVICSX-UHFFFAOYSA-N
    • ほほえんだ: NCC1CCN(CC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 204.16300
  • どういたいしつりょう: 204.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • ふってん: 125 ºC (1 mmHg)
  • フラッシュポイント: 126.4°C
  • PSA: 29.26000
  • LogP: 2.49550

(1-Benzylpiperidin-4-yl)methanamine セキュリティ情報

  • 危険物輸送番号:UN 3261
  • 危険カテゴリコード: R21/22;R34
  • セキュリティの説明: S23-S26-S36/37/39-S45
  • 危険物標識: C
  • 危険レベル:IRRITANT
  • リスク用語:R21/22; R34

(1-Benzylpiperidin-4-yl)methanamine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Benzylpiperidin-4-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB216006-100 g
1-(1-Benzyl-4-piperidinyl)methanamine, 95%; .
88915-26-8 95%
100g
€1,156.70 2023-02-05
Enamine
EN300-54071-5.0g
(1-benzylpiperidin-4-yl)methanamine
88915-26-8 95.0%
5.0g
$154.0 2025-02-20
Apollo Scientific
OR5891-1g
[(1-Benzylpiperidin-4-yl)methyl]amine
88915-26-8
1g
£96.00 2023-09-02
Chemenu
CM179381-25g
[(1-Benzylpiperidin-4-yl)methyl]amine
88915-26-8 95%+
25g
$337 2022-09-28
eNovation Chemicals LLC
Y0978293-25g
(1-benzylpiperidin-4-yl)methanamine
88915-26-8 95%
25g
$580 2024-08-02
TRC
B288965-100mg
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8
100mg
$ 80.00 2022-06-07
eNovation Chemicals LLC
D505277-5g
(1-Benzyl-4-piperidinyl)MethylaMine
88915-26-8 97%
5g
$900 2023-09-03
abcr
AB216006-25 g
1-(1-Benzyl-4-piperidinyl)methanamine, 95%; .
88915-26-8 95%
25g
€444.60 2023-02-05
Enamine
EN300-54071-2.5g
(1-benzylpiperidin-4-yl)methanamine
88915-26-8 95.0%
2.5g
$79.0 2025-02-20
Fluorochem
032680-5g
C-(1-Benzyl-piperidin-4-yl)-methylamine
88915-26-8 95%
5g
£85.00 2022-03-01

(1-Benzylpiperidin-4-yl)methanamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  90 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  70 °C
リファレンス
Highly potent and selective aryl-1,2,3-triazolyl benzylpiperidine inhibitors toward butyrylcholinesterase in Alzheimer's disease
de Andrade, Peterson; Mantoani, Susimaire P.; Goncalves Nunes, Paulo Sergio; Magadan, Carlos Roca; Perez, Concepcion; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 931-943

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C → rt; overnight, rt
リファレンス
New neurogenic lipoic-based hybrids as innovative Alzheimer's drugs with σ-1 agonism and β-secretase inhibition
Estrada, Martin; Perez, Concepcion; Soriano, Elena; Laurini, Erik; Romano, Maurizio; et al, Future Medicinal Chemistry, 2016, 8(11), 1191-1207

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, reflux; reflux → rt
1.2 Reagents: Water ;  15 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
リファレンス
Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen
Luo, Zonghua; Sheng, Jianfei; Sun, Yang; Lu, Chuanjun; Yan, Jun; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
リファレンス
Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists
Adlere, I.; Sun, S.; Zarca, A.; Roumen, L.; Gozelle, M.; et al, European Journal of Medicinal Chemistry, 2019, 162, 631-649

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Synthesis of Novel Galanthamine Analog Acetylcholinesterase Inhibitors via Tandem Cyclization
Treu, Matthias, 2000, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  reflux
リファレンス
Synthesis and evaluation of tacrine-E2020 hybrids as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease
Shao, Dong; Zou, Chunyan; Luo, Cheng; Tang, Xican; Li, Yuanchao, Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4639-4642

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
リファレンス
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease
Qin, Pengxia; Ran, Yingying; Xie, Fei; Liu, Yujing; Wei, Chao; et al, Bioorganic & Medicinal Chemistry, 2023, 80,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 6 h, reflux
リファレンス
Synthesis of isocyanides through dehydration of formamides using XtalFluor-E
Keita, Massaba; Vandamme, Mathilde; Mahe, Olivier; Paquin, Jean-Francois, Tetrahedron Letters, 2015, 56(2), 461-464

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 10 min, 0 °C
リファレンス
Design, Synthesis, and Biological Evaluation of Orally Available First-Generation Dual-Target Selective Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5) for the Treatment of Alzheimer's Disease
Mao, Fei; Wang, Huan; Ni, Wei; Zheng, Xinyu; Wang, Manjiong; et al, ACS Chemical Neuroscience, 2018, 9(2), 328-345

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium triacetoxyborohydride Solvents: 1,2-Dichloroethane ;  30 min, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Design, synthesis, and characterization of novel, nonquaternary reactivators of GF-inhibited human acetylcholinesterase
McHardy, Stanton F.; Bohmann, Jonathan A.; Corbett, Michael R.; Campos, Bismarck ; Tidwell, Michael W.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(7), 1711-1714

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, rt → reflux
リファレンス
The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity
Kosak, Urban; Brus, Boris; Knez, Damijan; Zakelj, Simon; Trontelj, Jurij; et al, Journal of Medicinal Chemistry, 2018, 61(1), 119-139

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Solvents: Water
リファレンス
Aminopyridazines as acetylcholinesterase inhibitors
Contreras, Jean-Marie; Rival, Yveline M.; Chayer, Said; Bourguignon, Jean-Jacques; Wermuth, Camille G., Journal of Medicinal Chemistry, 1999, 42(4), 730-741

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  6 h, reflux
リファレンス
Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity
Lefebvre, Carole-Anne; Forcellini, Elsa; Boutin, Sophie; Cote, Marie-France; C.-Gaudreault, Rene; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 299-302

(1-Benzylpiperidin-4-yl)methanamine Raw materials

(1-Benzylpiperidin-4-yl)methanamine Preparation Products

(1-Benzylpiperidin-4-yl)methanamine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:88915-26-8)(1-Benzylpiperidin-4-yl)methanamine
A843001
清らかである:99%
はかる:25g
価格 ($):430.0